Tert-butyl 3-hydroxypropanoate
Description
Contextualization within β-Hydroxy Ester Chemistry
Tert-butyl 3-hydroxypropanoate belongs to the class of compounds known as β-hydroxy esters. These molecules are characterized by a hydroxyl group located on the carbon atom beta to the carbonyl group of the ester. This 1,3-relationship between the hydroxyl and ester functionalities is a key structural motif that dictates their chemical behavior.
The presence of the bulky tert-butyl group in this compound has several important implications. This group provides steric hindrance, which can influence the regioselectivity and stereoselectivity of reactions at the adjacent carbonyl group. Furthermore, the tert-butyl ester is relatively stable to hydrolysis under basic conditions but can be readily cleaved under acidic conditions, a property that is often exploited in multi-step synthetic sequences. This steric protection offered by the tert-butyl group can reduce the rate of hydrolysis compared to smaller alkyl esters like methyl or ethyl esters. This enhanced thermal stability, however, can lead to reduced solubility in polar solvents when compared to its propyl analogue.
Significance as a Key Synthetic Intermediate and Building Block in Organic Synthesis
The true value of this compound lies in its utility as a versatile building block for the construction of more elaborate molecular architectures. The hydroxyl and ester groups can be independently or concertedly manipulated to introduce new functionalities and build carbon skeletons.
For instance, the hydroxyl group can undergo oxidation to a ketone, reduction to an alkane, or be converted into a leaving group for substitution reactions. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, reduced to a diol, or react with nucleophiles to form amides or other esters.
This reactivity has been harnessed in the synthesis of a variety of important molecules. It is used as a reagent in the preparation of 5-aminolevulinic acid derivatives, which have applications as photosensitizing agents. pharmaffiliates.com Additionally, it serves as a reagent in the synthesis of pyrrolidinylcarboxamide derivatives that are being investigated as potential antitumor agents. pharmaffiliates.com The compound has also been utilized as a starting material in the synthesis of a diastereomer of wortmannilactone C, a complex natural product. researchgate.netchemicalbook.com Furthermore, it is a component in the synthesis of methacrylate (B99206) copolymers with potential antimicrobial properties. researchgate.net
The ability to introduce chirality at the hydroxyl-bearing carbon further enhances the synthetic value of this compound. The development of methods for the enantioselective synthesis of both (R)- and (S)-tert-butyl 3-hydroxypropanoate has made it a valuable precursor for the synthesis of optically pure pharmaceuticals and other biologically active molecules. csic.es For example, it is an intermediate in the synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide, a key component for bioactive molecules. mdpi.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2,3)10-6(9)4-5-8/h8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXCURRVJMPAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585017 | |
| Record name | tert-Butyl 3-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59854-11-4 | |
| Record name | 1,1-Dimethylethyl 3-hydroxypropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59854-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-hydroxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for Tert Butyl 3 Hydroxypropanoate
Established Synthetic Pathways
Traditional methods for synthesizing tert-butyl 3-hydroxypropanoate have relied on classical organic reactions, providing reliable and well-understood routes to this valuable compound.
Esterification Reactions for this compound Synthesis
The direct esterification of 3-hydroxypropanoic acid with tert-butanol (B103910) is a common and straightforward approach. This reaction is typically catalyzed by an acid, such as concentrated sulfuric acid or dry hydrogen chloride gas, and often involves heating the reactants to drive the equilibrium towards the formation of the ester. chemguide.co.uk To enhance the yield, the reaction can be performed by gently heating the mixture and distilling off the this compound as it forms, thereby preventing the reverse reaction. chemguide.co.uk
Another effective method for esterification, particularly with sterically hindered alcohols like tert-butanol, is the dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) mediated coupling. This reaction proceeds under mild, non-acidic conditions at room temperature in aprotic solvents like dichloromethane. orgsyn.org
Table 1: Comparison of Esterification Methods
| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer Esterification | Concentrated H₂SO₄ | Heating | Inexpensive reagents | Reversible, requires removal of water or product |
Multi-Step Synthesis Approaches Utilizing Alkylation and Protection Strategies
Multi-step syntheses offer greater control and are often necessary for more complex molecules or when specific stereochemistry is required. A common strategy involves the use of protecting groups to mask reactive functional groups. For instance, the hydroxyl group of a precursor can be protected, followed by manipulation of other parts of the molecule, and finally deprotection to yield the desired product.
In one example of a multi-step synthesis, ethanolamine (B43304) is first protected as a tert-butyl carbamate (B1207046) (Boc). The hydroxyl group is then activated as a tosylate, which facilitates nucleophilic substitution with this compound. The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired amine-functionalized product.
Emerging and Novel Synthetic Routes
Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of this compound and related β-hydroxy esters.
Catalytic Approaches in the Synthesis of this compound and Related β-Hydroxy Esters
Various catalytic systems have been developed for the synthesis of β-hydroxy esters. Cobalt-catalyzed carbonylative ring-opening of terminal epoxides in the presence of methanol (B129727) provides a route to these esters in good yields and tolerates a range of functional groups. organic-chemistry.orgalfa-chemistry.com Another approach utilizes a proazaphosphatrane as a catalyst for Mukaiyama aldol (B89426) reactions of aldehydes with trimethylsilyl (B98337) enolates, which is tolerant of various functional groups. organic-chemistry.org
Nickel-catalyzed asymmetric decarboxylative aldol reactions between malonic acid half-oxyesters and carbonyls have also been developed, affording a wide range of β-hydroxy esters with good yields and enantioselectivities under mild conditions. lookchem.com Furthermore, the activation of the silicon-carbon bond of α-trimethylsilylethylacetate in the presence of a specific catalyst allows for the efficient synthesis of β-hydroxyesters. organic-chemistry.orgorganic-chemistry.org
A patent describes a process for producing 3-hydroxypropionic acid esters by converting ethylene (B1197577) oxide with carbon monoxide using a cobalt catalyst to obtain poly-3-hydroxypropionate, followed by transesterification with an alcohol. google.com
Table 2: Selected Catalytic Methods for β-Hydroxy Ester Synthesis
| Catalyst System | Reactants | Key Features |
|---|---|---|
| Cobalt Bromide | Terminal Epoxides, Carbon Monoxide, Methanol | Good yields, functional group tolerance. organic-chemistry.orgalfa-chemistry.com |
| Proazaphosphatrane | Aldehydes, Trimethylsilyl enolates | Mild conditions, broad functional group tolerance. organic-chemistry.org |
| Nickel-Oxazoline Complex | Malonic acid half-oxyesters, Carbonyls | Asymmetric synthesis, good yields and enantioselectivities. lookchem.com |
Photocatalytic Strategies for β-Hydroxy Acid Derivative Formation
Visible light photocatalysis has emerged as a powerful tool in organic synthesis. rsc.org A general strategy for the synthesis of β-hydroxy acid derivatives involves the photo-induced difunctionalization of alkenes. rsc.orgrawdatalibrary.netresearchgate.net This method proceeds through an alkoxycarbonyl radical-induced process and offers a modular and efficient protocol for the diversification of alkenes. rsc.orgrsc.orgrawdatalibrary.net Another photocatalytic approach involves the light-driven ring-opening carboxylation of epoxides with carbon dioxide to produce β-hydroxy acids. oup.com
Chemoenzymatic and Biocatalytic Syntheses Relevant to 3-Hydroxypropionate (B73278) Derivatives
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of enzymes, such as lipases and ketoreductases, has been explored for the synthesis of chiral 3-hydroxypropionate derivatives. researchgate.netresearchgate.netdntb.gov.uadntb.gov.ua
For instance, a practical, biocatalytic synthesis of tert-butyl (R)-3-hydroxyl-5-hexenoate, a key intermediate for statins, has been developed using a ketoreductase (KRED) for the highly stereoselective reduction of a ketoester. researchgate.net This enzymatic process avoids the need for cryogenic conditions often required in chemical reductions. researchgate.net Another study reports the biocatalytic production of 3-hydroxypropionic acid precursors from cellulose-derived alkyl levulinates using a Baeyer-Villiger monooxygenase. researchgate.net Specifically, butyl levulinate is converted to butyl 3-acetoxypropionate, which can then be hydrolyzed to butyl 3-hydroxypropionate. researchgate.net Furthermore, the production of 3-hydroxypropionaldehyde from glycerol (B35011) using Lactobacillus reuteri has been investigated as a route to 3-hydroxypropionic acid. lu.se A Chinese patent also describes a preparation method for tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using a ketoreductase. google.com
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral β-hydroxy esters, including this compound derivatives, is a significant area of research due to the importance of these molecules as precursors for high-value compounds. nih.govdiva-portal.org The stereochemistry of these molecules often dictates their biological activity, making enantioselective synthesis a key goal. csic.es
Asymmetric Approaches to Optically Pure β-Hydroxy Esters
Several strategic approaches have been developed to produce optically pure β-hydroxy esters. The most widely studied methods include the asymmetric reduction of β-keto esters using biocatalysts or organometallic complexes. csic.es Other significant routes are:
Asymmetric Aldol Reactions csic.es
The Reformatsky Reaction csic.es
Regioselective Epoxide Ring Opening csic.es
Asymmetric Hydrogenation: This method employs chiral catalysts to achieve high enantioselectivity in the reduction of corresponding β-keto esters.
Enantioselective Allyltitanation: This method has been used to control stereogenic centers in the synthesis of complex molecules starting from precursors like this compound. researchgate.net
These methods provide access to enantiomerically enriched β-hydroxy esters, which are crucial for the synthesis of pharmacologically active molecules. csic.es
Non-Enzymatic Kinetic Resolution Techniques for β-Hydroxy Esters
Kinetic resolution (KR) is a powerful method for separating racemic mixtures. While enzymatic resolutions are common, non-enzymatic techniques have gained traction. These methods typically involve the acylation of the hydroxyl group in the presence of a chiral catalyst, where one enantiomer reacts faster than the other, allowing for the separation of the unreacted, enantiopure alcohol.
A notable example is the use of a planar-chiral 4-(dimethylamino)pyridine (DMAP) derivative catalyst. nih.govmdpi.com This ferrocenyl-based catalyst has demonstrated high efficiency in the kinetic resolution of a variety of aromatic β-hydroxy esters, achieving excellent selectivity factors and high enantiomeric excess. diva-portal.orgmdpi.com Another highly efficient non-enzymatic kinetic resolution utilizes the acyl transfer catalyst An-PIQ with propionic anhydride, which provides the recovered alcohols with extremely high enantiomeric excess (ee) and excellent selectivity factors (S). acs.org
Key kinetic resolution alternatives for β-hydroxy esters include hydrolytic KR, oxidative KR, acylative KR, and dehydrative KR. mdpi.com
Table 1: Performance of Non-Enzymatic Catalysts in Kinetic Resolution of β-Hydroxy Esters
| Catalyst | Substrate Type | Selectivity Factor (s) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Planar-chiral ferrocenyl DMAP derivative | Aromatic β-hydroxy esters | Up to 107 | Up to 99% | mdpi.com, nih.gov, diva-portal.org |
| An-PIQ / Propionic Anhydride | Racemic α-methylene-β-hydroxy esters | Up to 108 | Up to >99% | acs.org |
Chiral Auxiliary Applications in Stereocontrolled Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically pure product.
One such auxiliary is tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, which has been used for the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid with a high enantiomeric ratio (99.5:0.5). capes.gov.br In another application, chiral acetylurea (B1202565) was employed in aldol addition reactions to diastereoselectively produce β-alkyl-β-hydroxypropionylureas. oup.com These adducts can be separated and the auxiliary removed via methanolysis to yield optically pure methyl β-alkyl-β-hydroxypropionates (>99% ee). oup.com
The use of chiral derivatizing reagents, such as Mosher's acid ((R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid), is also crucial for determining the absolute configuration of the newly formed stereocenters in chiral alcohols like β-hydroxy esters. csic.esresearchgate.net
Table 2: Examples of Chiral Auxiliary Applications in Stereoselective Synthesis
| Chiral Auxiliary/Reagent | Reaction Type | Substrate | Selectivity | Reference |
|---|---|---|---|---|
| tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate | Alkylation (Benzylation) | 3-propanoyl derivative | 99.5:0.5 e.r. | capes.gov.br |
| Chiral Acetylurea | Aldol Addition | Various Aldehydes | >99% ee after separation and methanolysis | oup.com |
| (R)-(+)-MTPA chloride | Derivatization for configuration assignment | tert-butyl 3-hydroxy-3-(2-naphthyl)propanoate | N/A (Analytical) | csic.es |
Green Chemistry Principles in this compound Production
The application of green chemistry principles to the synthesis of this compound and its derivatives aims to create more sustainable and environmentally friendly processes. This involves optimizing solvents, maximizing atom economy, and minimizing waste.
Solvent Optimization and Environmentally Benign Media in Synthesis
Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. Efforts are being made to replace hazardous solvents with more benign alternatives. For instance, cyclopentyl methyl ether (CPME) is promoted as an environmentally friendly alternative to solvents like tetrahydrofuran (B95107) (THF) and tert-butyl methyl ether in various syntheses. sigmaaldrich.comsigmaaldrich.com
Research has also explored solvent-free reaction conditions. A solvent-free synthesis of quaternary α-hydroxy α-trifluoromethyl diazenes demonstrates the potential for eliminating solvent waste entirely. rsc.org Furthermore, the use of bio-based solvents like glycerol has been shown to be effective for the efficient production of β-hydroxyesters. scielo.br In some processes, optimizing solvent systems, such as using a mixture of dimethoxyethane (DME) and water, is key to achieving high yields.
Atom Economy and Waste Minimization Strategies for Propanoate Derivatives
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy generate minimal waste, as most of the atoms from the reactants are incorporated into the final product.
A powerful, atom-economic methodology for producing β-amino acid esters from β-hydroxy acid esters like tert-butyl 3-hydroxypropionate involves a ruthenium-catalyzed, base-free amination process. researchgate.net This "borrowing hydrogen" methodology is notable because the only by-product is water, leading to a very high atom economy. researchgate.net Similarly, the ring-opening carbonylation of epoxides like ethylene oxide to produce methyl 3-hydroxypropionate is a process with high atomic economy. frontiersin.org
Industrial-Scale Production and Continuous Flow Reactor Applications
The industrial-scale synthesis of this compound is driven by its utility as a monomer and a key intermediate in the production of various chemicals. The manufacturing process prioritizes efficiency, safety, and sustainability, often leveraging bio-based feedstocks and advanced reactor technologies. The primary route involves the esterification of 3-hydroxypropionic acid (3-HP), a platform chemical that can be produced via fermentation from renewable resources like glycerol or glucose. lu.sesci-hub.sersc.org
A prevalent industrial method for producing tert-butyl esters is the reaction of a carboxylic acid with isobutylene (B52900) in the presence of a strong acid catalyst. google.com For this compound, this involves the direct esterification of 3-hydroxypropionic acid. To overcome the challenges associated with using corrosive liquid acids and to simplify product purification, solid acid catalysts, particularly macroporous ion-exchange resins, are frequently employed. google.com These catalysts offer high reactivity and selectivity while minimizing side reactions like the polymerization of isobutylene. google.com The process is typically conducted at elevated temperatures to achieve practical reaction rates. google.com
The transition from batch processing to continuous flow reactor systems represents a significant advancement in the synthesis of tert-butyl esters, including this compound. rsc.org Continuous flow chemistry offers superior control over reaction parameters, enhanced heat and mass transfer, improved safety, and higher throughput, making it highly suitable for industrial applications. rsc.orgresearchgate.net
In a typical continuous flow setup for this esterification, the reactants (3-hydroxypropionic acid and isobutylene) are continuously pumped through a heated tube or column packed with a solid acid catalyst, known as a packed-bed reactor. This configuration allows for efficient catalyst-reactant contact and straightforward separation of the product stream from the immobilized catalyst.
The table below outlines typical parameters for the industrial-scale synthesis of a tert-butyl ester using a solid acid catalyst, which are representative of the conditions that would be used for producing this compound.
Table 1: Representative Industrial Synthesis Parameters for Tert-butyl Ester Production
| Parameter | Condition | Rationale |
|---|---|---|
| Reactants | 3-Hydroxypropionic Acid, Isobutylene | Isobutylene is the source of the tert-butyl group. |
| Catalyst | Macroporous solid acid (e.g., Amberlyst-15) | Provides high surface area, good thermal stability, and allows for easy separation from the product. |
| Reactor Type | Packed-bed continuous flow reactor | Enhances efficiency, safety, and throughput for industrial-scale operations. rsc.org |
| Temperature | 60-80°C | Balances reaction rate and catalyst stability; higher temperatures increase rate but can promote side reactions. google.com |
| Pressure | Maintained to keep isobutylene in the liquid phase | Ensures sufficient concentration of the reagent in the reaction mixture. |
| Residence Time | 15-45 minutes | Optimized to achieve high conversion without significant byproduct formation. |
Research into continuous flow systems has demonstrated their versatility and efficiency for producing tert-butyl esters. rsc.org Key findings indicate that flow microreactors can lead to more sustainable processes compared to traditional batch methods. The precise control over temperature and residence time in a flow system is crucial for maximizing yield and selectivity.
The table below summarizes findings from a representative continuous flow process for a reaction utilizing a solid acid catalyst, illustrating the typical performance that can be expected.
| Advantages Noted | Reduced solvent waste, improved safety profile | Flow chemistry is recognized as a greener and safer technology. rsc.orgresearchgate.net |
The use of continuous flow reactors is a key enabler for the efficient and economical industrial-scale production of this compound, aligning with the principles of green chemistry by improving energy efficiency and reducing waste. rsc.org
Reactivity and Mechanistic Investigations of Tert Butyl 3 Hydroxypropanoate
Reaction Pathways and Functional Group Transformations Involving the Ester and Hydroxyl Moieties
The presence of both an ester and a hydroxyl group in tert-butyl 3-hydroxypropanoate allows for a range of chemical modifications. These functional groups can react independently or in concert, leading to a diverse array of products.
Transesterification Processes and Kinetics
The tert-butyl ester group can undergo transesterification, a process of exchanging the tert-butyl group with another alkyl group from an alcohol. This reaction is often catalyzed by acids or bases. Borane catalysts, such as B(C6F5)3, have been shown to be effective for the transesterification of tert-butyl esters, including those with unsaturated functionalities, under mild conditions. rsc.org This method is noted for its chemoselectivity, leaving other functional groups intact. rsc.org
While specific kinetic data for the transesterification of this compound is not extensively detailed in the provided results, the principles of esterification and transesterification kinetics are well-established. The rate of these reactions is influenced by factors such as the nature of the catalyst, the concentration of reactants, temperature, and the steric bulk of both the ester and the alcohol. The bulky tert-butyl group can slow down the reaction rate compared to less hindered esters.
Reactions of the Hydroxyl Group (e.g., Etherification, Oxidation)
The primary hydroxyl group of this compound is amenable to various transformations, including etherification and oxidation.
Etherification: The hydroxyl group can undergo Williamson ether synthesis to form ethers. For example, it can react with a tosylated amine in the presence of a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF) to yield an ether-linked product.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. For instance, oxidation can yield the corresponding carbonyl compound. smolecule.com
Catalysis in Reactions Involving this compound
Catalysis plays a crucial role in enhancing the efficiency and selectivity of reactions involving this compound.
Role of Specific Catalysts in Promoting Chemical Transformations
Various catalysts have been employed to facilitate reactions at either the ester or the hydroxyl functionality.
| Reaction Type | Catalyst | Reactants | Product | Yield (%) | Reference |
| Amination | Shvo's complex and diphenylphosphate | Aniline derivatives | β-amino acid esters | - | researchgate.net |
| Transesterification | B(C6F5)3 | α-Aryl α-diazoesters | Transesterified esters | High | rsc.org |
| Williamson Ether Synthesis | Sodium Hydride (NaH) | Tosylated ethanolamine (B43304) | Ether-linked product | 78 |
Table 1: Examples of Catalyzed Reactions Involving this compound
In the direct amination of β-hydroxyl acid esters, a cooperative catalytic system of a ruthenium catalyst (Shvo's complex) and a Brønsted acid additive (diphenylphosphate) has been shown to be effective. researchgate.net The additive is believed to form a more active adduct with the catalyst. researchgate.net The absence of the additive significantly decreases the reaction conversion. researchgate.net
Regioselectivity and Stereoselectivity in Catalyzed Reactions
In molecules with multiple reactive sites, such as this compound, achieving selectivity for a particular functional group is a key challenge.
Non-enzymatic kinetic resolution using a planar-chiral 4-dimethylaminopyridine (B28879) (DMAP) catalyst has been successfully applied to racemic β-hydroxy esters. csic.es This method allows for the separation of enantiomers by selectively acetylating one enantiomer, leaving the other unreacted. csic.es For example, the kinetic resolution of racemic β-hydroxy-β-aryl esters using a specific chiral DMAP derivative has yielded optically pure β-hydroxy esters with high enantiomeric excess (up to 99% ee) and selectivity factors (up to s = 107). csic.es
Theoretical and Computational Studies of this compound Reactivity
Theoretical and computational studies provide valuable insights into the reaction mechanisms and reactivity of molecules like this compound. While specific computational studies focusing solely on this molecule were not found in the provided search results, related studies on similar compounds offer relevant information.
For instance, a study on the gas-phase elimination kinetics of methyl 2,2-dimethyl-3-hydroxypropionate, a structurally similar ester, utilized theoretical calculations to understand the reaction mechanism. researchgate.net The study found that the presence of methyl groups at the C2 position resulted in a 1.4 times greater rate of elimination compared to methyl 3-hydroxypropionate (B73278), suggesting a steric acceleration effect. researchgate.net Such computational approaches can be used to investigate the transition state structures, activation energies, and reaction pathways for various reactions of this compound.
Density Functional Theory (DFT) is a powerful tool for studying reaction mechanisms, including cycloadditions, and the influence of catalysts and solvent effects on regio- and stereoselectivity. acs.org These methods could be applied to further elucidate the reactivity of this compound in various chemical transformations.
Quantum Chemical Calculations for Reaction Pathway Prediction and Mechanistic Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for investigating the reactivity of this compound. These computational methods allow for the detailed exploration of reaction mechanisms, prediction of the most likely reaction pathways, and elucidation of the electronic and steric factors governing its transformations.
Researchers utilize these calculations to model complex reaction coordinates, identify transition states, and calculate activation energies, which are crucial for understanding reaction kinetics. For instance, in catalyzed reactions such as direct amidation, DFT calculations can help distinguish between different potential mechanistic pathways, such as an acid-base mechanism versus an oxidative addition-reductive elimination process. mdpi.com By modeling the interaction of the ester with a catalyst, these simulations can predict how the catalyst activates the carbonyl group, often through coordination with the β-hydroxyl group, to facilitate nucleophilic attack. mdpi.com
The bulky tert-butyl group introduces significant steric hindrance, which influences regioselectivity and reactivity. Quantum chemical tools can quantify these steric effects, helping to predict the outcome of reactions at different sites of the molecule. For example, modeling can predict optimal molar ratios and solvent conditions by simulating reaction pathways, thereby reducing the need for extensive empirical experimentation.
Table 1: Applications of Quantum Chemical Calculations in Studying this compound and Related Esters
| Computational Method | Application | Research Focus | Reference |
| Density Functional Theory (DFT) | Mechanistic Elucidation | Determining the likelihood of different reaction pathways (e.g., acid-base vs. oxidative addition) in catalyzed amidations. | mdpi.com |
| Combined QC and Machine Learning | Reaction Pathway Prediction | Simulating steric effects of the tert-butyl group to predict regioselectivity and optimize reaction conditions. | |
| DFT | Transition State Analysis | Investigating the mechanism of oxidation reactions by modeling the interaction with metal-oxo catalysts and calculating energy barriers. | researchgate.net |
| Ab initio Calculations | Thermochemistry | Predicting atomization energies and heats of formation to understand the molecule's intrinsic stability. | acs.org |
Molecular Dynamics Simulations for Conformational Stability Analysis
Molecular Dynamics (MD) simulations are employed to study the conformational dynamics and stability of this compound and related molecules. These simulations provide insights into the molecule's behavior over time, its preferred shapes (conformations), and its interactions with surrounding molecules, such as solvents or biological macromolecules.
A key application of MD is to analyze the conformational stability of the molecule in different environments. For example, simulations can explore how the molecule behaves in biological systems, such as its orientation and stability when embedded within a lipid bilayer, which is crucial for understanding its interactions with cell membranes. nih.gov The chirality of the molecule can significantly influence these interactions, and MD simulations can elucidate the atomic-level differences in behavior between stereoisomers. nih.gov
Furthermore, when this compound is used as a monomer for synthesizing copolymers, MD simulations can predict the conformation and phase behavior of the resulting polymer chains. researchgate.net These simulations can reveal how electrostatic interactions and the presence of different functional groups influence the aggregation and stabilization of the polymers in solution. researchgate.net
Table 2: Applications of Molecular Dynamics Simulations for this compound and Derivatives
| Simulation Focus | System Studied | Key Findings | Reference |
| Conformational Stability | Molecule in biological systems | Provides understanding of molecular orientation and stability within environments like lipid membranes. | nih.gov |
| Polymer Chain Conformation | Copolymers derived from propionate (B1217596) monomers | Elucidates the influence of electrostatic interactions on the aggregation and stability of polymer chains in solution. | researchgate.net |
| Effect of Chirality | Stereoisomers in lipid bilayers | Reveals atomic-level differences in pro-coagulant activity based on the headgroup chirality of related phospholipids. | nih.gov |
Enzymatic Reactivity Studies of 3-Hydroxypropionate and its Tert-butyl Ester
The enzymatic reactivity of 3-hydroxypropionate (3-HP) and its esters is a field of significant interest, particularly for biosynthetic applications. While the direct enzymatic reactivity of this compound is a specific area of study, much of the foundational knowledge comes from research on the parent acid, 3-HP, and other esters like methyl or ethyl 3-hydroxypropanoate.
In nature, 3-HP is an intermediate in autotrophic carbon fixation cycles in certain microorganisms, such as Chloroflexus aurantiacus and Metallosphaera sedula. nih.govpnas.org The enzymatic conversion of 3-HP in these pathways involves a series of steps:
Activation: 3-hydroxypropionate is activated to its coenzyme A (CoA) ester, 3-hydroxypropionyl-CoA, by a synthetase enzyme. nih.govasm.org
Dehydration: 3-Hydroxypropionyl-CoA is then dehydrated to form acryloyl-CoA by a dehydratase. nih.gov
Reduction: Finally, acryloyl-CoA is reduced to propionyl-CoA by a reductase. nih.gov
These natural pathways highlight the types of enzymes that recognize and transform the 3-HP scaffold.
In biotechnological applications, enzymes are used to produce 3-HP and its polymer, poly(3-hydroxypropionate) [P(3HP)]. Recombinant E. coli cells harboring specific enzymes like nitrilase have been effectively used for the synthesis of 3-HP. researchgate.net Lipases, such as Novozym-435 from Candida antarctica, are widely used to catalyze the condensation polymerization of 3-HP esters to form P(3HP). atlantis-press.com Studies have demonstrated this polymerization using 3-hydroxypropionate methyl ester, a close analog of the tert-butyl ester. atlantis-press.com
Furthermore, this compound itself has been investigated as a substrate in chemoenzymatic reactions. For example, it can undergo direct catalytic amination to produce β-amino acid esters, valuable building blocks in medicinal chemistry. researchgate.net
Table 3: Enzymatic Reactions Involving 3-Hydroxypropionate and its Esters
| Enzyme/System | Substrate(s) | Reaction Type | Product(s) | Reference |
| 3-Hydroxypropionyl-CoA Synthetase | 3-Hydroxypropionate, ATP, CoA | Ligation / Activation | 3-Hydroxypropionyl-CoA, AMP, PPi | asm.org |
| 3-Hydroxypropionyl-CoA Dehydratase | 3-Hydroxypropionyl-CoA | Dehydration | Acryloyl-CoA | nih.gov |
| Acryloyl-CoA Reductase | Acryloyl-CoA, NADPH | Reduction | Propionyl-CoA | nih.gov |
| Novozym-435 (Lipase) | 3-Hydroxypropionate methyl ester | Condensation Polymerization | Poly(3-hydroxypropionate) | atlantis-press.com |
| Recombinant E. coli (with nitrilase) | 3-Hydroxypropionitrile | Hydrolysis | 3-Hydroxypropionic acid | researchgate.net |
| Shvo's Complex (catalyst) | This compound, Amines | Catalytic Amination | β-Amino acid esters | researchgate.net |
Applications of Tert Butyl 3 Hydroxypropanoate in Advanced Organic Synthesis
Role as a Chiral Building Block in Complex Molecule Construction
The presence of a hydroxyl group on the third carbon of tert-butyl 3-hydroxypropanoate allows for the introduction of chirality, making it an essential precursor for the enantioselective synthesis of complex molecules. lookchem.com3wpharm.comcymitquimica.com Chiral building blocks are fundamental in medicinal chemistry and drug development, where the stereochemistry of a molecule can significantly influence its biological activity. lookchem.com The tert-butyl ester group provides steric hindrance, which can influence the stereochemical outcome of reactions at or near the chiral center.
In the construction of complex natural products, this compound serves as a key starting material. For instance, it has been utilized in the synthesis of a diastereomer of wortmannilactone C, a 22-membered lactone with cytotoxic activity against human cancer cell lines. nih.govacs.orgresearchgate.netacs.orgresearchgate.net The synthesis strategy involved a convergent approach where this compound was a key component in forming one of the major fragments of the final macrolactone. nih.govacs.orgresearchgate.netacs.orgresearchgate.net This highlights the compound's utility in multi-step syntheses requiring precise stereochemical control.
The application of this compound as a chiral building block is further exemplified in its use for synthesizing optically pure β-hydroxy esters. csic.esresearchgate.net These esters are valuable intermediates for a variety of important chemicals, including β-lactams and pheromones. researchgate.net
Synthesis of Pharmaceutical Intermediates and Bioactive Molecules
This compound is extensively used as a reagent in the synthesis of various pharmaceutical intermediates and bioactive molecules. pharmaffiliates.com Its functional groups allow for its incorporation into a diverse range of molecular scaffolds.
This compound is a key reagent in the synthesis of 5-aminolevulinic acid (ALA) derivatives. pharmaffiliates.com These derivatives are utilized as photosensitizing agents in photodynamic therapy and diagnosis. pharmaffiliates.com
The compound also serves as a reagent in the preparation of pyrrolidinylcarboxamide derivatives, which are being investigated for their potential as antitumor agents. pharmaffiliates.com
A significant application of this compound is in the synthesis of statins, a class of drugs used to lower cholesterol levels. google.commdpi.comresearchgate.net It is a key intermediate in the production of compounds like tert-butyl (3R,5S)-6-oxo-3,5-dihydroxy-3,5-O-isopropylidene-hexanoate. google.comgoogle.comwipo.intgoogleapis.com This intermediate is crucial for the synthesis of widely used statins such as atorvastatin, cerivastatin, fluvastatin, pitavastatin, and rosuvastatin. google.com The synthesis often involves multiple steps where the structural integrity and chirality originating from this compound are maintained. googleapis.com
β-hydroxy esters derived from this compound are precursors to norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors, an important class of antidepressant drugs. csic.esresearchgate.net For example, the enantiomerically pure intermediate (S)-3-hydroxy-N-methyl-3-phenylpropanamide, synthesized from a derivative of this compound, is a key component for producing aryloxyphenylpropylamine derivatives like fluoxetine (B1211875) and tomoxetine. csic.esresearchgate.net
As previously mentioned, this compound is a crucial starting material in the convergent and versatile synthesis of a diastereomer of wortmannilactone C. nih.govacs.orgresearchgate.netacs.org The synthesis involves a multi-step process where a key fragment of the macrolactone is constructed from this compound. acs.org This complex synthesis showcases the utility of this building block in constructing intricate molecular architectures with potential biological activity. researchgate.net
Integration into Polymer Chemistry and Advanced Materials Science
The unique bifunctional nature of this compound, with its protected carboxylic acid and free hydroxyl group, makes it a valuable precursor in the field of polymer science. It serves as a foundational component for creating monomers and polymers with tailored properties.
This compound functions as a crucial starting material for producing 3-hydroxypropionic acid (3-HP), a significant platform chemical. researchgate.netmdpi.com 3-HP is recognized for its wide range of applications, including its role as a monomer for the production of biodegradable plastics. mdpi.com The tert-butyl group acts as a protecting group for the carboxylic acid moiety, which can be removed under acidic conditions to yield the parent acid, 3-HP. broadpharm.com This controlled deprotection is essential in multi-step syntheses where the carboxylic acid functionality needs to be preserved while other parts of the molecule are modified.
The compound's hydroxyl group offers a reactive site for further derivatization, enabling its incorporation into larger, more complex molecular architectures. broadpharm.com This dual functionality allows it to act as a bridge in creating new materials, where one end of the molecule can be anchored or modified, and the other end remains available for subsequent polymerization or functionalization steps. For instance, it is a reagent in the synthesis of various derivatives, such as those used as photosensitizing agents or in the preparation of compounds with potential antitumor activity. pharmaffiliates.com
A significant application of this compound is in the synthesis of specialized monomers for use in functional copolymers. Research has demonstrated its use in preparing 3-(tert-butoxy)-3-oxopropyl methacrylate (B99206), a protected acidic monomer. rsc.org This monomer is synthesized through the reaction of tert-butyl-3-hydroxypropanoate with methacryloyl chloride. rsc.org
This resulting monomer can then be copolymerized with other monomers, such as amino ethyl methacrylate (AEMA) and ethyl methacrylate (EMA), to create ternary statistical methacrylate copolymers. researchgate.netresearchgate.net In these copolymers, the tert-butyl propionate (B1217596) side chain serves as a protected precursor to a carboxylic acid group. rsc.orgresearchgate.net After polymerization, the tert-butyl group can be removed using trifluoroacetic acid (TFA) to expose the anionic carboxylate group. rsc.org This strategy allows for the creation of amphiphilic copolymers with a precise balance of cationic, anionic, and hydrophobic groups, which is critical for investigating the functional roles of these residues in applications like antimicrobial materials. researchgate.netresearchgate.net
Table 1: Synthesis of 3-(tert-butoxy)-3-oxopropyl methacrylate This table summarizes the synthesis of the protected acidic monomer from this compound, as detailed in published research. rsc.org
| Reactant 1 | Reactant 2 | Key Reagent | Solvent | Product | Yield |
| tert-Butyl-3-hydroxypropanoate | Methacryloyl chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 3-(tert-butoxy)-3-oxopropyl methacrylate | 53.3% |
Data sourced from RSC Publishing. rsc.org
This compound is an important intermediate in the production of poly(3-hydroxypropionic acid) (P[3-HP]), a biodegradable and biocompatible polyester (B1180765) with attractive mechanical properties. mdpi.comgoogle.com P[3-HP] is considered an environmentally friendly alternative to commodity plastics derived from fossil fuels. google.com
The primary route to high molecular weight P[3-HP] involves the ring-opening polymerization of β-propiolactone or the condensation of 3-HP esters. google.com this compound serves as a protected version of the 3-HP monomer. sigmaaldrich.comsigmaaldrich.com By using the tert-butyl ester, undesired side reactions during synthesis and purification can be avoided. The ester can be hydrolyzed to provide 3-hydroxypropionic acid, the direct precursor for polymerization. researchgate.net Furthermore, microbial systems are being engineered to produce 3-HP from renewable resources like CO2, and these biological pathways often lead to the formation of polyhydroxyalkanoate (PHA) copolymers that include 3-HP units. mdpi.comnih.gov The chemical synthesis pathways involving intermediates like this compound complement these biological production methods.
Table 2: Properties of Poly(3-hydroxypropionic acid) (P[3-HP]) This table highlights key thermal and physical properties of the polymer derived from 3-hydroxypropionic acid.
| Property | Value / Description | Source(s) |
| Glass Transition Temp. (Tg) | -15 to -20 °C | researchgate.net |
| Melting Point (Tm) | ~80 °C | researchgate.net |
| Key Characteristics | High crystallinity, rigidity, ductility, exceptional tensile strength | google.comresearchgate.net |
| Degradability | Enzymatically and hydrolytically degradable | google.com |
Applications in Bioconjugation and Drug Delivery Systems (Focus on chemical functionalization)
In the fields of bioconjugation and drug delivery, this compound serves as a foundational building block for creating more complex linker molecules. broadpharm.comnih.gov Its utility stems from the orthogonal nature of its two functional groups: the hydroxyl group can be readily modified, while the tert-butyl ester provides robust protection for the carboxylic acid, which can be deprotected in a later step under specific acidic conditions. broadpharm.com This allows for sequential, controlled chemical reactions, which are essential for constructing the sophisticated architectures required for drug delivery systems. nih.gov
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that require specialized linkers to connect a potent cytotoxic payload to a monoclonal antibody. nih.gov The chemical structure and properties of the linker are critical for the stability and efficacy of the ADC. While this compound itself is not the final linker, it is a valuable starting material for synthesizing heterobifunctional linkers used in these conjugates.
Its structure allows for a modular approach to linker synthesis. The hydroxyl group can be chemically transformed or used as an attachment point for one part of the linker system, while the protected carboxyl end is reserved for later conjugation to the antibody or another component after deprotection. broadpharm.com For example, the hydroxyl group can be modified to introduce a maleimide (B117702) for attachment to antibody cysteine residues, or an activated ester for reaction with lysine (B10760008) residues. This ability to be selectively functionalized at either end makes it a key precursor for the more complex linkers that are ultimately incorporated into ADCs and next-generation peptide-drug conjugates (PDCs). nih.gov
The chemical modification of proteins and other biomolecules is essential for a variety of applications, including diagnostics, imaging, and fundamental biological research. nih.govsigmaaldrich.com this compound serves as a versatile scaffold for creating custom chemical modification reagents. broadpharm.com
The core principle involves leveraging its two distinct functional sites. The hydroxyl group can be converted into a variety of other reactive groups (e.g., amines, azides, alkynes for click chemistry, or thiols) tailored for specific bioconjugation strategies. broadpharm.comsigmaaldrich.com Simultaneously, the tert-butyl ester protects the carboxyl group, preventing it from interfering with the desired reaction. sigmaaldrich.com Once the first modification is complete, the tert-butyl group can be cleaved to reveal the carboxylic acid, which can then be activated (e.g., as an NHS ester) to react with amine groups on a protein or another molecule. This sequential functionalization strategy makes this compound a valuable intermediate in the synthesis of crosslinkers and tags for labeling and modifying biological macromolecules. sigmaaldrich.com
Analytical Characterization and Methodologies for Research on Tert Butyl 3 Hydroxypropanoate
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Spectroscopic methods are indispensable for the primary structural confirmation of tert-butyl 3-hydroxypropanoate. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecule's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a related compound, tert-butyl 3-hydroxy-3-phenylpropanoate, the signals for the tert-butyl group's nine equivalent protons appear as a characteristic singlet around δ 1.44 ppm. csic.es The two protons of the CH₂ group adjacent to the ester are diastereotopic and appear as a multiplet, while the single proton of the CH group attached to the hydroxyl function is observed as a doublet of doublets. csic.es The hydroxyl proton itself typically appears as a broad singlet. csic.es
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. For tert-butyl 3-hydroxy-3-phenylpropanoate, the spectrum shows signals for the quaternary carbon and the methyl carbons of the tert-butyl group at δ 81.5 and 28.0 ppm, respectively. csic.es The carbons of the propanoate backbone (C=O, CH, CH₂) also show distinct chemical shifts. csic.es
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of a hydroxy ester like this compound is characterized by specific absorption bands. A broad absorption band is typically observed in the region of 3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong, sharp peak appears around 1720-1740 cm⁻¹, which is indicative of the C=O stretching vibration of the ester carbonyl group. rsc.org
Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) can determine the mass with high precision, allowing for the confirmation of the molecular formula (C₇H₁₄O₃). csic.espharmaffiliates.com In one analysis of a similar compound, tert-butyl 3-hydroxy-3-(4-methoxyphenyl)propanoate, the protonated molecule [M+H]⁺ was observed, confirming its molecular weight. csic.es
| Technique | Feature | Typical Observation for this compound Derivatives | Reference |
| ¹H NMR | tert-butyl protons (9H) | Singlet, ~δ 1.44 ppm | csic.es |
| Methylene protons (2H) | Multiplet, ~δ 2.50-2.71 ppm | csic.es | |
| Methine proton (1H) | Doublet of doublets, ~δ 5.01 ppm | csic.es | |
| Hydroxyl proton (1H) | Broad singlet | csic.es | |
| ¹³C NMR | tert-butyl (quaternary C) | ~δ 81.4 ppm | csic.es |
| tert-butyl (methyl C) | ~δ 28.0 ppm | csic.es | |
| Carbonyl carbon (C=O) | ~δ 171.9 ppm | csic.es | |
| Methine carbon (CH-OH) | ~δ 70.0 ppm | csic.es | |
| Methylene carbon (CH₂) | ~δ 44.3 ppm | csic.es | |
| IR | O-H stretch (hydroxyl) | Broad band, ~3400 cm⁻¹ | |
| C=O stretch (ester) | Strong band, ~1719-1740 cm⁻¹ | rsc.org | |
| HRMS | Molecular Ion | [M+H]⁺, [M+Na]⁺ | csic.esrsc.org |
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., Gas Chromatography, High-Performance Liquid Chromatography including Chiral HPLC)
Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and determining the enantiomeric composition when produced via asymmetric synthesis.
Gas Chromatography (GC) Gas chromatography is a standard method for assessing the purity of volatile compounds like this compound. Purity levels of ≥98.0% are commonly verified using this technique. sigmaaldrich.comsigmaaldrich.com In process monitoring, GC is used to track the conversion of starting materials, such as 3-hydroxypropionic acid (3-HP), and the formation of the desired ester product. googleapis.comgoogle.com For instance, reaction progress can be monitored by observing the appearance of the peak corresponding to the ester and the disappearance of the starting material peak. google.com
High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique used for both purity assessment and, crucially, for the separation of enantiomers.
Purity Assessment: Reverse-phase HPLC with a UV detector can be used to determine the purity of the compound.
Enantiomeric Excess (ee) Determination: Since this compound is a chiral molecule, determining the enantiomeric excess is critical in asymmetric synthesis. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP) to separate the (R)- and (S)-enantiomers. Research studies have detailed specific methods for resolving the enantiomers of related β-hydroxy esters. csic.esrsc.org The separation allows for the quantification of each enantiomer, from which the enantiomeric excess can be calculated. csic.es For example, the enantiomers of tert-butyl 3-hydroxy-3-(4-nitrophenyl)propanoate were successfully separated using a Reprosil Chiral NR column with a mobile phase of n-hexane and isopropanol. csic.es
| Analytical Target | Method | Column | Mobile Phase (ratio) | Flow Rate | Detection | Retention Times (tR) | Reference |
| Purity | GC | J&W DB-WAXETR | - | - | - | - | googleapis.com |
| Enantiomeric Excess | Chiral HPLC | Reprosil Chiral NR | n-hexane/i-PrOH (90:10) | 0.5 mL/min | 220 nm | tR[(S)/(R)] = 14.5/15.5 min | csic.es |
| Enantiomeric Excess | Chiral HPLC | CHIRALCEL OD-H | n-hexane/i-PrOH (85/15) | 0.5 mL/min | - | tR[(2R,3R)] = 25.8 min [major], tR[(2S,3S)] = 34.4 min [minor] | rsc.org |
Advanced Characterization for Reaction Monitoring and Process Optimization
The analytical methods described above are not only for final product characterization but are also integral to reaction monitoring and process optimization. In the production of 3-hydroxypropionic acid and its derivatives, real-time or frequent at-line analysis is key to maximizing yield, purity, and efficiency. nih.govresearchgate.net
For the synthesis of this compound, techniques like GC and HPLC are used to monitor the reaction's progress over time. googleapis.comgoogle.com By taking aliquots from the reaction mixture at various intervals and analyzing them, researchers can develop a kinetic profile of the reaction. This information is vital for optimizing parameters such as temperature, catalyst loading, and reaction time to achieve complete conversion of the starting materials while minimizing the formation of byproducts. nih.gov
Future Research Directions and Industrial Perspectives
Development of More Sustainable and Cost-Effective Synthetic Strategies for Tert-butyl 3-hydroxypropanoate and its Derivatives
The industrial viability of this compound and its derivatives is intrinsically linked to the development of green and economically favorable synthetic routes. Current research is actively pursuing both biocatalytic and chemo-catalytic pathways to replace traditional methods that often rely on harsh conditions and stoichiometric reagents.
One promising avenue is the use of biocatalysis , which offers high selectivity and mild reaction conditions. For instance, the asymmetric reduction of β-keto esters to their corresponding β-hydroxy esters can be achieved with high enantiomeric purity using ketoreductases. pharmaffiliates.com The development of self-sufficient heterogeneous biocatalysts, where enzymes and cofactors are co-immobilized, further enhances the sustainability of this approach by allowing for continuous flow processes and catalyst recycling. pharmaffiliates.com Another biocatalytic strategy involves the use of Baeyer-Villiger monooxygenases for the regioselective oxidation of cyclic ketones, which can be precursors to 3-hydroxypropionate (B73278) derivatives.
From a green chemistry perspective, the focus is on utilizing renewable feedstocks and developing catalytic systems that minimize waste. Research into the catalytic conversion of biomass-derived platform chemicals, such as 3-hydroxypropionic acid, into its esters, including the tert-butyl ester, is a key area of investigation. lu.se This approach aligns with the principles of a circular economy by valorizing renewable resources. Furthermore, the development of novel, eco-friendly catalytic systems for reactions like the Michael addition, a potential route to 3-substituted propanoates, is being explored to reduce reliance on traditional, often hazardous, base catalysts.
| Strategy | Key Features | Potential Advantages |
| Biocatalysis | Use of enzymes (e.g., ketoreductases, monooxygenases) | High selectivity, mild reaction conditions, reduced waste |
| Continuous Flow Biocatalysis | Immobilized enzymes in packed-bed reactors | Enhanced productivity, catalyst reusability, process intensification |
| Green Chemo-catalysis | Catalytic conversion of renewable feedstocks | Utilization of sustainable resources, atom economy |
Exploration of Novel Reactivity and Unconventional Catalytic Transformations
Beyond its synthesis, researchers are exploring the untapped reactivity of this compound to forge new chemical bonds and construct complex molecular architectures. The hydroxyl and ester functionalities serve as handles for a variety of transformations.
Catalytic hydrogenation and oxidation represent fundamental transformations. While catalytic hydrogenation of the ester group is challenging, the hydroxyl group can be oxidized to a ketone, providing access to β-keto esters, which are valuable synthetic intermediates. Conversely, the ester can be reduced to a diol under specific conditions.
The Reformatsky reaction , a classic method for forming β-hydroxy esters, can be adapted and improved using modern techniques. Continuous flow systems, for example, offer better control over this often exothermic reaction, leading to higher yields and purities of related β-hydroxy esters. researchgate.net This suggests potential for developing novel, flow-based transformations starting from this compound.
Furthermore, the exploration of unconventional catalytic transformations is a burgeoning field. This includes the use of photoredox catalysis or electrochemistry to activate the molecule in novel ways, potentially leading to previously inaccessible reaction pathways and products. The development of catalysts for the selective functionalization of the C-H bonds within the molecule would also represent a significant advance in its synthetic utility.
| Transformation | Description | Potential Outcomes |
| Oxidation | Conversion of the hydroxyl group to a ketone | Synthesis of β-keto esters |
| Hydrogenation | Reduction of the ester or other functional groups | Access to diols and other reduced products |
| Reformatsky-type Reactions | Carbon-carbon bond formation at the α-position | Elaboration of the carbon skeleton |
| Unconventional Catalysis | Photoredox, electrochemical, or C-H activation methods | Novel reaction pathways and molecular diversity |
Expanding Applications in Emerging Pharmaceutical and Advanced Materials Sectors
The unique structural features of this compound make it an attractive building block in both the pharmaceutical and advanced materials industries.
In the pharmaceutical sector , it serves as a key reagent in the synthesis of various bioactive molecules. For instance, it is used in the preparation of 5-aminolevulinic acid derivatives, which have applications as photosensitizing agents in photodynamic therapy. pharmaffiliates.com It is also a precursor for pyrrolidinylcarboxamide derivatives, which have been investigated for their antitumor properties. pharmaffiliates.com The chirality of the hydroxyl group is of particular importance in pharmaceutical synthesis, as different enantiomers of a drug can have vastly different biological activities.
In the realm of advanced materials , this compound is a potential monomer for the synthesis of biodegradable polymers. Its parent acid, 3-hydroxypropionic acid, is a precursor to poly(3-hydroxypropionate) (P3HP), a biodegradable polyester (B1180765) with promising material properties. The tert-butyl ester could be utilized in polymerization processes, potentially offering advantages in terms of solubility and reactivity control. These bio-based and biodegradable polymers are sought after as sustainable alternatives to conventional plastics in a variety of applications, from packaging to biomedical devices.
| Sector | Application | Significance |
| Pharmaceuticals | Synthesis of 5-aminolevulinic acid derivatives | Photosensitizing agents for photodynamic therapy |
| Preparation of pyrrolidinylcarboxamide derivatives | Potential antitumor agents | |
| Advanced Materials | Monomer for biodegradable polymers (e.g., P3HP) | Sustainable alternative to petroleum-based plastics |
Addressing Scale-Up Challenges and Process Intensification for Industrial Production
Translating the synthesis of this compound from the laboratory to an industrial scale presents several challenges that require innovative engineering solutions. Key areas of focus include process intensification, downstream processing, and techno-economic analysis.
Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. Continuous flow synthesis is a prime example of process intensification and is particularly well-suited for the production of β-hydroxy esters. rsc.org Flow reactors offer superior heat and mass transfer, enabling better control over reaction parameters and leading to higher yields and purities. This technology can also facilitate the safe handling of hazardous reagents and intermediates.
Downstream processing , which involves the separation and purification of the final product, is a critical and often costly aspect of chemical manufacturing. The development of efficient and sustainable separation techniques, such as membrane filtration or continuous crystallization, will be crucial for the economic viability of large-scale production.
A thorough techno-economic analysis is essential to evaluate the commercial feasibility of any new production process. nih.gov This involves assessing capital and operating costs, as well as market demand and pricing. Such analyses can guide research and development efforts towards the most promising and cost-effective synthetic routes. Furthermore, a comprehensive life cycle assessment will be necessary to quantify the environmental impact of the production process and ensure its sustainability.
| Aspect | Key Considerations | Approaches |
| Process Intensification | Heat and mass transfer, safety, efficiency | Continuous flow reactors, microreactors |
| Downstream Processing | Product separation and purification | Advanced separation techniques (e.g., membrane filtration) |
| Techno-economic Analysis | Cost of production, market viability | Process modeling, cost estimation |
| Life Cycle Assessment | Environmental impact | "Cradle-to-grave" analysis of the production process |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl 3-hydroxypropanoate, and how can reaction conditions be optimized for high yield?
- Methodological Answer :
- Route Selection : Start with esterification of 3-hydroxypropanoic acid using tert-butanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Alternative routes include transesterification of methyl 3-hydroxypropanoate with tert-butanol.
- Optimization : Monitor reaction kinetics via TLC or GC-MS. Adjust molar ratios (e.g., 1:1.2 acid:alcohol) and temperature (60–80°C) to minimize side products like dehydration derivatives. Purification via silica gel chromatography (hexane/ethyl acetate gradient) improves yield .
- Troubleshooting : If yields <70%, consider inert atmosphere (N₂/Ar) to prevent oxidation of the hydroxyl group .
Q. How can this compound be characterized to confirm structural integrity?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and the hydroxyl proton (δ ~2.5 ppm, broad, exchangeable with D₂O).
- IR : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and hydroxyl (-OH stretch ~3400 cm⁻¹).
- Mass Spectrometry : HRMS should match [M+H]⁺ or [M+Na]⁺ adducts with <3 ppm error.
- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase) to verify >95% purity .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification steps.
- Ventilation : Ensure adequate airflow to avoid inhalation of vapors, especially during solvent evaporation.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Store in airtight containers at 2–8°C, away from oxidizers or strong bases .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in stereoselective reactions?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁸O-labeled tert-butanol to track esterification pathways via mass spectrometry.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map energy barriers for competing pathways (e.g., acid-catalyzed vs. base-mediated mechanisms).
- Intermediate Trapping : Quench reactions at partial conversion and isolate intermediates (e.g., acyloxycarbenium ions) for NMR analysis .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Control Experiments : Replicate conflicting studies under identical conditions (solvent, temperature, concentration).
- Cross-Validation : Compare data with structurally analogous compounds (e.g., tert-butyl 2-hydroxypropanoate) to identify systematic errors.
- Collaborative Analysis : Share raw spectral data (e.g., via MestReNova) with independent labs for verification .
Q. What strategies improve the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Degradation Studies : Conduct accelerated stability tests (40°C/75% RH for 4 weeks) and monitor via HPLC.
- pH Optimization : Buffer solutions (pH 4–6) minimize ester hydrolysis. Avoid alkaline conditions (pH >8).
- Lyophilization : For long-term storage, lyophilize the compound and store under vacuum with desiccants .
Q. How can this compound be leveraged as a chiral building block in asymmetric synthesis?
- Methodological Answer :
- Chiral Resolution : Use enzymatic methods (e.g., lipase-catalyzed kinetic resolution) to separate enantiomers.
- Stereochemical Analysis : Assign absolute configuration via X-ray crystallography or electronic circular dichroism (ECD).
- Application Case : Incorporate into β-lactam or prostaglandin analogs to study stereochemical effects on bioactivity .
Q. What experimental design considerations are essential for scaling up this compound synthesis?
- Methodological Answer :
- Solvent Selection : Replace dichloromethane (DCM) with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability.
- Heat Management : Use jacketed reactors with controlled cooling to prevent exothermic side reactions.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
